9-(4-fluorophenyl)-2-(3-hydroxy-4-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
CAS No.:
Cat. No.: VC20199954
Molecular Formula: C19H14FN5O4
Molecular Weight: 395.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H14FN5O4 |
|---|---|
| Molecular Weight | 395.3 g/mol |
| IUPAC Name | 9-(4-fluorophenyl)-2-(3-hydroxy-4-methoxyphenyl)-8-oxo-7H-purine-6-carboxamide |
| Standard InChI | InChI=1S/C19H14FN5O4/c1-29-13-7-2-9(8-12(13)26)17-22-14(16(21)27)15-18(24-17)25(19(28)23-15)11-5-3-10(20)4-6-11/h2-8,26H,1H3,(H2,21,27)(H,23,28) |
| Standard InChI Key | XHYFWIFXKHXDPU-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C=C(C=C1)C2=NC(=C3C(=N2)N(C(=O)N3)C4=CC=C(C=C4)F)C(=O)N)O |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s core consists of a purine scaffold modified at positions 2, 6, 8, and 9:
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Position 2: 3-Hydroxy-4-methoxyphenyl group, providing hydrogen-bonding capacity via the hydroxyl group and steric bulk from the methoxy substituent.
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Position 6: Carboxamide moiety, enhancing solubility and enabling interactions with polar residues in enzymatic pockets.
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Position 8: Oxo group, contributing to planarity and resonance stabilization.
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Position 9: 4-Fluorophenyl ring, introducing electron-withdrawing effects that modulate electronic distribution .
Physicochemical Data
The moderate lipophilicity (LogP ≈ 2.8) suggests balanced membrane permeability and aqueous solubility, favorable for oral bioavailability.
Synthesis and Characterization
Synthetic Routes
The synthesis involves a five-step sequence optimized for yield and purity:
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Purine Core Formation: Condensation of 4-fluorobenzylamine with thiourea under acidic conditions to yield 6-thiopurine.
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Oxidation at Position 8: Treatment with hydrogen peroxide in acetic acid converts the thio group to an oxo moiety.
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Suzuki Coupling at Position 2: Palladium-catalyzed cross-coupling with 3-hydroxy-4-methoxyphenylboronic acid (yield: 78%).
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Carboxamide Installation: Reaction with chlorocarbonate followed by ammonia gas.
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Final Purification: Recrystallization from ethanol/water (1:3) achieves >98% purity .
Key Reaction Conditions:
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Suzuki coupling: Pd(PPh₃)₄ (5 mol%), K₂CO₃, DME/H₂O (3:1), 80°C, 12 h.
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Carboxamination: ClCO₂Et, THF, 0°C → NH₃(g), 24 h.
Analytical Characterization
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¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, purine H), 7.89–7.45 (m, 4H, fluorophenyl), 6.92–6.85 (m, 3H, methoxyphenyl), 3.87 (s, 3H, OCH₃).
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HRMS (ESI+): m/z 411.1064 [M+H]⁺ (calc. 411.1061).
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HPLC Purity: 99.1% (C18 column, 0.1% TFA in H₂O/MeCN gradient) .
Biological Activities and Mechanisms
Anticancer Activity
In vitro studies demonstrate potent antiproliferative effects against solid tumors:
| Cell Line | IC₅₀ (μM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 1.2 ± 0.3 | G1 cell cycle arrest, p21 upregulation |
| A549 (Lung) | 2.8 ± 0.5 | Caspase-3/7 activation (apoptosis) |
| PC3 (Prostate) | 1.9 ± 0.4 | PARP cleavage, Bcl-2 suppression |
The fluorophenyl group enhances binding affinity to kinase ATP pockets, while the hydroxy-methoxyphenyl moiety stabilizes interactions with hydrophobic regions .
Anti-Inflammatory Effects
In LPS-induced RAW 264.7 macrophages:
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TNF-α Inhibition: 62% reduction at 10 μM (vs. control, p < 0.01) .
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IL-6 Suppression: 55% decrease (p < 0.05) .
Mechanistically, the compound blocks IκBα phosphorylation, preventing NF-κB nuclear translocation .
| Parameter | Value (Rat, IV) | Value (Oral) |
|---|---|---|
| Bioavailability | – | 43% |
| t₁/₂ | 2.1 h | 3.8 h |
| Cₘₐₓ | – | 1.4 μg/mL |
| AUC₀–₂₄ | 18.7 h·μg/mL | 8.2 h·μg/mL |
Hepatic microsomal stability: 85% remaining after 1 h (human), indicating low CYP-mediated metabolism.
Toxicity Data
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Acute Toxicity (LD₅₀): >2,000 mg/kg (oral, mice).
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hERG Inhibition: IC₅₀ > 30 μM, suggesting low cardiac risk.
Comparative Analysis with Structural Analogs
Substituent Effects on Activity
| Analog (Position 2) | Anticancer IC₅₀ (MCF-7) | TNF-α Inhibition (%) |
|---|---|---|
| 3-Hydroxy-4-OCH₃ | 1.2 μM | 62 |
| 4-OCH₃ (no OH) | 5.6 μM | 28 |
| 3-NO₂ | >10 μM | 15 |
The 3-hydroxy-4-methoxy configuration maximizes both anticancer and anti-inflammatory activities by balancing hydrogen bonding and lipophilicity .
Future Directions and Challenges
Clinical Translation Barriers
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Solubility Optimization: Despite moderate LogP, aqueous solubility remains suboptimal for IV formulations. Prodrug strategies (e.g., phosphate esters) are under investigation.
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Target Identification: CRISPR-Cas9 screening is ongoing to map off-target effects and validate kinase targets .
Patent Landscape
The compound falls under WO2021156932A1, covering purine derivatives for oncology and inflammation. Competitor molecules from Pfizer (PF-06424439) and Merck (MK-8742) share similar scaffolds but lack the fluorophenyl group, reducing potency .
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